2,4-dibromo-N-isopentylbenzamide
Description
2,4-Dibromo-N-isopentylbenzamide is a halogenated benzamide derivative featuring bromine substituents at the 2- and 4-positions of the benzene ring and an isopentyl (3-methylbutyl) group attached to the amide nitrogen. Such modifications are often employed in medicinal and materials chemistry to fine-tune solubility, stability, and biological activity.
Properties
Molecular Formula |
C12H15Br2NO |
|---|---|
Molecular Weight |
349.06 g/mol |
IUPAC Name |
2,4-dibromo-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H15Br2NO/c1-8(2)5-6-15-12(16)10-4-3-9(13)7-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
JSCGWZNJHYAXBT-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=C(C=C(C=C1)Br)Br |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The compound’s structure can be inferred from related benzamides:
- Bromine Substituents : The 2,4-dibromo configuration introduces steric and electronic effects. Bromine’s electron-withdrawing nature may reduce electron density at the aromatic ring, influencing reactivity in electrophilic substitution or hydrogen bonding .
Comparison with Similar Compounds
4-Bromo-N-(2-nitrophenyl)benzamide ()
- Substituents : Single bromine at position 4 and a nitro group on the adjacent phenyl ring.
- Structural Impact : The nitro group introduces strong electron-withdrawing effects, increasing reactivity in hydrogen-bonding interactions compared to bromine. Crystallographic data reveal two molecules per asymmetric unit, suggesting distinct packing behavior influenced by substituent positioning .
- Key Difference : The absence of a second bromine and the nitro group in this compound may reduce halogen bonding opportunities compared to 2,4-dibromo-N-isopentylbenzamide.
4-Bromo-N,N-dimethylbenzamide ()
- Substituents : Single bromine at position 4 and dimethylamide group.
- Functional Impact: The dimethyl group reduces steric bulk compared to isopentyl, likely improving solubility in aqueous media.
5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide ()
- Substituents : Multiple bromines (positions 5,7) and a benzothiadiazol-sulfonyl group.
- Electronic Effects : The benzothiadiazol ring is highly electron-deficient, which may amplify the electron-withdrawing effects of bromine, contrasting with the simpler aromatic system in this compound.
Discussion of Functional Group Effects
- Halogenation : Bromine at positions 2 and 4 provides dual sites for halogen bonding, which can influence crystal packing (as seen in ) or receptor binding in bioactive molecules.
- N-Substituents : The isopentyl group likely increases logP (lipophilicity) compared to dimethyl or nitrophenyl groups, impacting membrane permeability in drug design .
- Electronic Tuning : Compared to nitro or sulfonyl groups, bromine offers moderate electron withdrawal, balancing reactivity and stability.
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